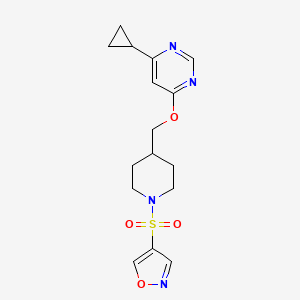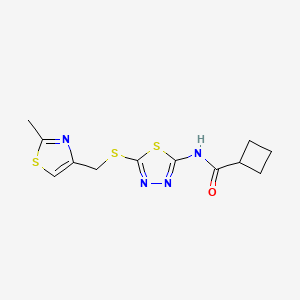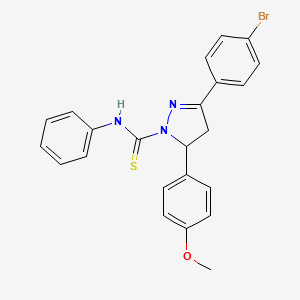![molecular formula C11H17NO4 B2925663 ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate CAS No. 1788833-05-5](/img/structure/B2925663.png)
ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate is an organic compound that features a furan ring, a hydroxy group, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate typically involves the reaction of ethyl carbamate with a furan derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the furan derivative to the carbamate group. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents such as methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The hydroxy and carbamate groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Furfuryl propionate
- Furfuryl alcohol
- Furfurylamine
Uniqueness
Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate is unique due to the presence of both a hydroxy group and a carbamate group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This combination of functional groups allows for a broader range of applications and interactions with biological targets.
Propriétés
IUPAC Name |
ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-15-10(13)12-8-11(2,14)7-9-5-4-6-16-9/h4-6,14H,3,7-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWFBLCPDFDHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C)(CC1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2925583.png)

![methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)
![5-(2-chlorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925590.png)




![5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2925596.png)
![N-[(1-benzoylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2925597.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2925600.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925602.png)

